3-cloro-7-hidroxi-4H-cromén-4-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

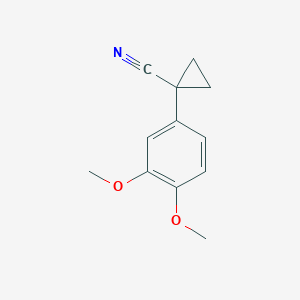

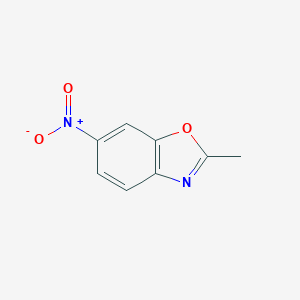

“3-chloro-7-hydroxy-4H-chromen-4-one” is a member of the class of 7-hydroxyisoflavones . It is a derivative of 3-phenyl-4H-chromen-4-one, which is substituted by a hydroxy group at position 7 and a chloro group at position 3 . Chroman-4-one, also known as chromone, is an important and versatile 6-O-membered heterocyclic system widespread in the plant kingdom . The importance of this scaffold is highlighted by the huge number of publications dedicated to the synthesis of natural and synthetic derivatives over the past decade .

Synthesis Analysis

A wide range of 2-(hetero)aryl-4H-chromen-4-ones was synthesized via intermolecular o-acylation of substituted phenols with cinnamoyl chlorides mediated by BiCl3 in refluxing carbon tetrachloride followed by intramolecular cyclodehydrogenation of the 2′-hydroxychalcones formed promoted by RuCl3·3H2O at reflux for additional 5 h . Polymethoxy-4H-chromen-4-ones have been prepared by condensation of 2′-hydroxyacetophenone derivatives and acylbenzotriazoles in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) in dry THF at −78 to 0 °C, followed by cyclodehydration promoted by p-PTSA in toluene at 80 °C .

Molecular Structure Analysis

The molecular formula of “3-chloro-7-hydroxy-4H-chromen-4-one” is C9H5ClO3 . The InChI code is 1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H . The Canonical SMILES is C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)Cl .

Chemical Reactions Analysis

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .

Physical And Chemical Properties Analysis

The molecular weight of “3-chloro-7-hydroxy-4H-chromen-4-one” is 196.59 g/mol . The XLogP3-AA is 2.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .

Aplicaciones Científicas De Investigación

Compuestos medicinales

El marco de la cromanon-4-ona, al que pertenece la 3-cloro-7-hidroxi-4H-cromén-4-ona, es una entidad estructural significativa en la clase de heterociclos que contienen oxígeno . Actúa como un bloque de construcción principal en una gran clase de compuestos medicinales .

Actividades biológicas y farmacéuticas

Los compuestos derivados de la 4-cromanon, como la this compound, exhiben una amplia variedad de notables actividades biológicas y farmacéuticas . Esto los hace valiosos en el desarrollo de nuevos medicamentos y terapias.

Metodologías sintéticas

Se han realizado varios estudios para mejorar las metodologías de los compuestos derivados de la 4-cromanon . Esto incluye la síntesis de this compound, que se puede utilizar en varias reacciones y procesos químicos.

Efectos antibacterianos

Los resultados preliminares de bioensayos indicaron que los productos derivados de la 4-hidroxicumarina, un compuesto similar a la this compound, tienen un amplio espectro de efectos antibacterianos contra Staphylococcus epidermidis, Staphylococcus aureus y Bacillus cereus . Esto sugiere aplicaciones antibacterianas potenciales para la this compound.

Compuestos líderes para el descubrimiento de fármacos

Dadas sus actividades biológicas y farmacéuticas, compuestos como la this compound pueden actuar potencialmente como compuestos líderes para el descubrimiento de fármacos . Proporcionan un punto de partida para el diseño y la optimización de nuevos medicamentos.

Investigación y desarrollo

La this compound y sus derivados están disponibles de proveedores de investigación científica , lo que indica su uso en diversas aplicaciones de investigación y desarrollo. Esto incluye experimentos de laboratorio, pruebas y el desarrollo de nuevos métodos sintéticos.

Mecanismo De Acción

Target of Action

The primary target of 3-chloro-7-hydroxy-4H-chromen-4-one is the Src kinase . Src kinase is a non-receptor tyrosine kinase that plays a key role in various cellular processes, including cell division, survival, migration, and invasion .

Mode of Action

3-chloro-7-hydroxy-4H-chromen-4-one acts as an inhibitor of Src kinase . The compound binds to the kinase, preventing it from phosphorylating its substrates. This inhibits the kinase’s activity and disrupts the signaling pathways it is involved in .

Biochemical Pathways

The inhibition of Src kinase by 3-chloro-7-hydroxy-4H-chromen-4-one affects several biochemical pathways. Src kinase is involved in many signaling pathways, including those related to cell growth, survival, and differentiation . By inhibiting Src kinase, the compound can disrupt these pathways, potentially leading to effects such as reduced cell proliferation and increased cell death .

Pharmacokinetics

The compound’smolecular weight is 196.59 , which suggests it may have good bioavailability Molecules with a molecular weight below 500 are generally well-absorbed and distributed in the body

Result of Action

The molecular and cellular effects of 3-chloro-7-hydroxy-4H-chromen-4-one’s action are likely to be diverse, given the wide range of processes that Src kinase is involved in. Potential effects could include changes in cell growth, survival, and differentiation . The specific effects would depend on the context, including the type of cells and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-chloro-7-hydroxy-4H-chromen-4-one. For example, the compound’s activity could be affected by the pH and temperature of its environment. Additionally, the presence of other molecules could influence the compound’s stability and its ability to bind to Src kinase

Direcciones Futuras

The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles. It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This suggests that there is a lot of potential for future research in this area.

Propiedades

IUPAC Name |

3-chloro-7-hydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-4-13-8-3-5(11)1-2-6(8)9(7)12/h1-4,11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOTXVGXRZBLNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC=C(C2=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70419867 |

Source

|

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

685848-25-3 |

Source

|

| Record name | 3-chloro-7-hydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70419867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B181778.png)

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B181794.png)